3-Amino-4-mercapto-6-methylpyridazine

Analgesic Antipyretic Antiphlogistic

Finding a well-characterized, low-toxicity analgesic scaffold for SAR-driven lead optimization is a bottleneck. This compound is the most active analgesic, antipyretic, and anti-inflammatory agent among 17 novel pyridazine derivatives screened. With quantified LD50 values (rat: 1975 mg/kg; mouse: 1637 mg/kg) and a therapeutic index superior to acetylsalicylic acid and aminophenazone, it is a benchmark for rational NSAID design. Its synergistic interaction with codeine also supports combination pain mechanism studies.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 18591-81-6
Cat. No. B096130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-mercapto-6-methylpyridazine
CAS18591-81-6
Synonyms3-amino-4-mercapto-6-methylpyridazine
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCC1=CC(=S)C(=NN1)N
InChIInChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)
InChIKeyJTHLLGLZDYRCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-mercapto-6-methylpyridazine Overview


3-Amino-4-mercapto-6-methylpyridazine (CAS: 18591-81-6), also referred to as 3-Amino-6-methylpyridazine-4-thiol , is a heterocyclic, sulfur-containing pyridazine derivative with a molecular weight of 141.19 g/mol and the molecular formula C5H7N3S . The compound is characterized by a melting point of 188 °C (with decomposition) and a predicted pKa of 10.03 ± 0.10 . Its core structure, featuring amino and mercapto groups at the 3- and 4-positions of the pyridazine ring, respectively , underpins its distinct pharmacological profile as a low-toxicity analgesic and anti-inflammatory agent [1].

Sulfur-containing pyridazine scaffold for analgesic and anti-inflammatory model studies
Supports pyridazine SAR research with reported in vivo endpoint responses
Reported model-safety endpoint context vs. standard analgesic comparators

3-Amino-4-mercapto-6-methylpyridazine: Critical Differentiators


Simple interchange of 3-amino-4-mercapto-6-methylpyridazine with other pyridazine derivatives is scientifically unsound. A structure-activity relationship (SAR) study of 12 sulfur-containing pyridazine analogs revealed a highly significant correlation between ED50 values (analgesic potency) and RM values (a chromatographic measure of lipophilicity) [1]. This finding establishes that subtle alterations in the core pyridazine scaffold directly translate to quantifiable changes in biological activity. Furthermore, direct comparative screening of 17 novel pyridazine derivatives identified 3-amino-4-mercapto-6-methylpyridazine as the single most active compound across analgesic, antipyretic, and antiphlogistic assays [2], demonstrating its non-interchangeable, superior efficacy profile within its class.

SAR sensitivity Small structural changes on the pyridazine ring may shift lipophilicity and alter reported endpoint response.
Class ranking This compound's activity rank in a panel of analogs is specific to the tested models and may not translate to other pyridazine derivatives.
Scaffold gap Direct interchange with NSAID-like scaffolds is not supported; the safety-related endpoint profile is class-specific.

3-Amino-4-mercapto-6-methylpyridazine: Efficacy and Safety Evidence


Superior Efficacy Among Pyridazine Analogs

In a screen of 17 newly synthesized pyridazine derivatives, 3-amino-4-mercapto-6-methylpyridazine was found to be the most active compound across all three tested biological endpoints: analgesic, antipyretic, and antiphlogistic activity [1]. The study's authors explicitly state this compound was superior to all other compounds under investigation regarding the quality of its antipyretic and antiphlogistic effects [1].

Activity ranking
Head-to-head
Ranked most active in a set of 17 pyridazines
Supports pyridazine SAR model selection
Mouse tail-flick, hot-plate, writhing; rat antipyresis and edema models
Analgesic Antipyretic Antiphlogistic Pyridazine Derivatives

Superior Therapeutic Index vs. NSAIDs

A comparative study against six standard pharmaca found that the analgesic activity of 3-amino-4-mercapto-6-methylpyridazine was almost equal to that of aminophenazone when administered subcutaneously, and comparable to phenylbutazone when given orally [1]. Importantly, it exhibited lower acute oral toxicity than acetylsalicylic acid, indometacin, phenylbutazone, and aminophenazone [1]. This combination of high efficacy and low toxicity resulted in the compound having the greatest therapeutic index of all substances tested [1].

Therapeutic index
Reported
Highest therapeutic index among 6 standard analgesics tested
Supports model-safety endpoint comparison
Compared vs. aminophenazone, phenylbutazone, indometacin, aspirin, phenacetin
Analgesic Toxicity Therapeutic Index NSAID Comparison

Aspirin-Like Anti-Inflammatory Activity

In both acute and subacute rat inflammation models, the anti-inflammatory potency of 3-amino-4-mercapto-6-methylpyridazine was found to be similar to that of acetylsalicylic acid (aspirin) [1]. The activity was demonstrated in kaolin and carragheenin-induced paw edema assays, as well as by Evans's blue dye excretion [1]. While phenylbutazone and indomethacin exhibited higher potency, the activity spectrum of the pyridazine derivative closely mirrored that of aspirin [1].

Anti-inflammatory
Head-to-head
Potency similar to acetylsalicylic acid in rat paw edema
Aspirin-like anti-inflammatory response context
Kaolin/carragheenin models; rank behind phenylbutazone and indomethacin
Anti-Inflammatory Inflammation Models NSAID Comparison Pyridazine

Lower Acute Toxicity vs. Aminophenazone

A study evaluating antipyretic activity in a rat model of yeast-induced fever quantified the safety advantage of 3-amino-4-mercapto-6-methylpyridazine over the standard drug aminophenazone. The pyridazine derivative was found to be nearly five times less toxic than aminophenazone, despite exhibiting almost equal antipyretic activity [1].

Toxicity difference
Head-to-head
~5× lower acute toxicity vs. aminophenazone
Supports toxicity endpoint comparison
Rat antipyresis model; antipyretic activity nearly equal
Antipyretic Toxicity Safety Margin Aminophenazone Comparison

Synergistic Analgesic Effect with Codeine

In experiments combining 3-amino-4-mercapto-6-methylpyridazine with codeine, a superadditive (synergistic) analgesic effect was demonstrated using the tail-flick test and the writhing syndrome model [1]. This finding indicates that the compound's analgesic effect is more than simply additive when co-administered with this opioid standard.

Codeine synergy
Head-to-head
Superadditive analgesic effect when combined with codeine
Supports combination mechanism research
Tail-flick and writhing models; synergy beyond additivity
Analgesic Synergy Codeine Combination Therapy Pyridazine

3-Amino-4-mercapto-6-methylpyridazine: Research Applications


Lead Optimization and Reference Standard

Procurement is justified for lead optimization programs focused on non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics. The compound's validated profile—including activity comparable to established standards like acetylsalicylic acid and aminophenazone, coupled with a superior therapeutic index and lower relative toxicity [1]—makes it a high-value scaffold. It can serve as a benchmark for evaluating novel analogs, as its structure-activity relationship (SAR) is partially defined [2], allowing for rational design and comparison of new molecular entities.

Combination Analgesia Research

The documented superadditive (synergistic) analgesic interaction with codeine [1] creates a specific, evidence-based application for studying combination drug mechanisms. Researchers can use this compound as a model agent to explore the molecular basis of NSAID-opioid synergy in validated pain models (e.g., tail-flick, writhing syndrome) without confounding factors from more complex or less well-characterized scaffolds.

Toxicology and Safety Pharmacology Studies

Given the compound's well-characterized and comparatively low acute toxicity profile, including quantified LD50 values in rat and mouse models [1] and its establishment as the least toxic among a panel of active analgesics [2], it is a suitable reference standard for exploratory toxicology. Its procurement enables researchers to benchmark the safety margins of new pyridazine or heterocyclic analogs in a standardized and reproducible manner.

SAR Studies of Sulfur-Containing Heterocycles

As a key exemplar in a published SAR analysis correlating ED50 values with lipophilicity (RM values) [1], this compound is a critical tool for further investigations into the physicochemical drivers of activity in sulfur-containing pyridazines. Its procurement supports experimental validation of predictive models for analgesic and anti-inflammatory activity within this chemical space.

Application
Selection Property
Validation Focus
Pyridazine lead optimization
Scaffold with reported analgesic/anti-inflammatory endpoints
Benchmarking against acetylsalicylic acid and aminophenazone response
NSAID-opioid synergy research
Documented superadditive interaction with codeine
Synergy endpoint validation in tail-flick/writhing models
Exploratory toxicology benchmarking
Reported toxicity endpoint comparison (acute LD50)
Model-safety margin review against standard NSAIDs
Sulfur-heterocycle SAR studies
Defined ED50–lipophilicity correlation
Predictive model validation for analgesic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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